![molecular formula C14H9Cl2N3O B2965634 N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 880853-77-0](/img/structure/B2965634.png)

N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

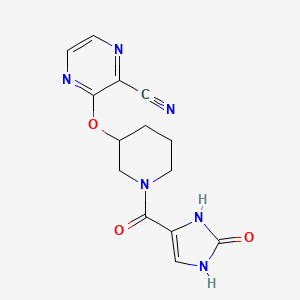

“N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the benzimidazole family . Benzimidazole is a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . It has been studied in medicinal chemistry due to its remarkable medicinal and pharmacological properties .

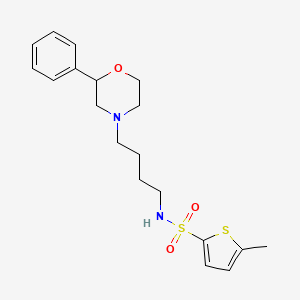

Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore . It resembles naturally occurring purine nucleotides . The exact molecular structure of “N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide” is not provided in the retrieved papers.Scientific Research Applications

Anticonvulsant Activity

The compound has been synthesized and evaluated for its anticonvulsant activity. It was found to have a strong anticonvulsant potential in the model of pentylenetetrazole induced (PTZ) seizures in mice .

Affinity to GABAergic Biotargets

The compound has been studied for its affinity to GABAergic biotargets. This research is significant because it can help in the development of new drugs for neurological disorders .

Synthesis of 1-benzylsubstituted Derivatives

The compound has been used in the synthesis of 1-benzylsubstituted derivatives. These derivatives have potential applications in various fields of medicinal chemistry .

Structural and Conformational Analysis

The compound has been subjected to structural and conformational analysis. This research can provide valuable insights into the properties and behavior of the compound .

Synthesis of Pyrazolo Derivatives

The compound has been used in the synthesis of pyrazolo derivatives. These derivatives have been found to possess various biological activities, making them promising objects for research in pharmaceutics .

Synthesis of Important Triazolinone Herbicide Sulfentrazone

The compound is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone. This herbicide has outstanding efficacy against annual broad-leaved weeds, grasses, and sedges .

Mechanism of Action

Target of Action

The compound N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

It is believed to interact with its targets, causing changes that lead to the death of the parasites . The compound is thought to inhibit the growth of the parasites by interfering with their metabolic processes .

Biochemical Pathways

It is believed that the compound interferes with the metabolic processes of the parasites, leading to their death

Pharmacokinetics

It is known that the compound has a high degree of bioavailability . This means that a significant portion of the compound is able to reach its intended targets in the body, making it an effective treatment for diseases caused by the targeted parasites .

Result of Action

The result of the action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is the death of the targeted parasites, leading to the resolution of the diseases they cause . By inhibiting the growth of the parasites, the compound effectively treats the diseases and alleviates the symptoms associated with them .

Action Environment

The action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAVDNJDBYNYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)

![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)

![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)